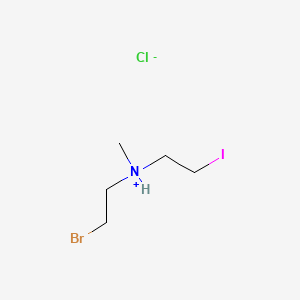
2-Bromo-2'-iodo-N-methyldiethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride is a chemical compound that belongs to the class of halogenated amines It is characterized by the presence of both bromine and iodine atoms attached to the amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride typically involves the halogenation of N-methyldiethylamine. The process begins with the preparation of N-methyldiethylamine, which is then subjected to bromination and iodination reactions. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted amines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of halogenated amines and their biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their structure and function. This interaction can affect molecular pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-methylaniline hydrochloride
- 2-Bromo-2-methylpropanamide
- 2-Bromo-N,N-diethylethylamine hydrobromide
Comparison
Compared to similar compounds, 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride is unique due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and potential applications in various fields. The combination of bromine and iodine provides distinct chemical properties that can be leveraged in organic synthesis and medicinal chemistry.
Properties
CAS No. |
54955-02-1 |
|---|---|
Molecular Formula |
C5H12BrClIN |
Molecular Weight |
328.42 g/mol |
IUPAC Name |
2-bromoethyl-(2-iodoethyl)-methylazanium;chloride |
InChI |
InChI=1S/C5H11BrIN.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |
InChI Key |
IWZRLWNTUPNIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCBr)CCI.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















